2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester

Description

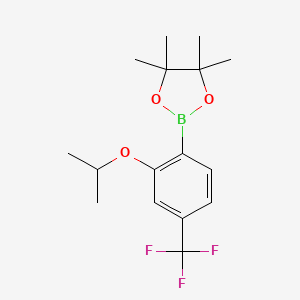

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. The compound features a trifluoromethyl (-CF₃) group at the para position and an isopropoxy (-O-iPr) group at the ortho position on the phenyl ring (). The pinacol ester moiety enhances solubility in organic solvents compared to the parent boronic acid, as demonstrated in solubility studies (). This modification makes it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing polymers and small molecules () and in responsive drug delivery systems due to its reactivity with reactive oxygen species (ROS) ().

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF3O3/c1-10(2)21-13-9-11(16(18,19)20)7-8-12(13)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJPUCWOUNOLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds, which are valuable in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electronic properties of the compound, making it a suitable candidate for such reactions .

Table 1: Summary of Cross-Coupling Reactions

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Coupling with aryl halides | 60 - 85 |

| Negishi Coupling | Formation of complex biaryl structures | 50 - 90 |

| Stille Coupling | Utilization with organostannanes | 55 - 80 |

Medicinal Chemistry

In medicinal chemistry, boronic acids and their esters have been explored for their ability to inhibit proteasomes, which play a critical role in protein degradation. The incorporation of the trifluoromethyl group in this compound may enhance its biological activity by improving lipophilicity and metabolic stability. Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties, particularly against certain types of tumors .

Catalysis

Boronic esters are also utilized as catalysts in various organic transformations. The compound can act as a catalyst for reactions involving amide synthesis, where it facilitates the formation of amide bonds under mild conditions. This application is particularly relevant in the synthesis of pharmaceuticals where amide linkages are common .

Material Science

The unique properties of boronic acids make them suitable for applications in material science, particularly in the development of smart materials that can respond to environmental stimuli. For instance, boronic ester-based polymers can be designed to undergo reversible changes in response to pH or temperature changes, which could have implications in drug delivery systems and sensors .

Case Study 1: Synthesis of Trifluoromethylated Biaryls

A study demonstrated the successful synthesis of trifluoromethylated biaryl compounds using this compound through Suzuki coupling with various aryl halides. The yields ranged from 70% to 90%, showcasing the effectiveness of this boronic ester in forming complex molecular architectures essential for drug development .

Case Study 2: Anticancer Activity Assessment

In another study, derivatives of this compound were tested against various cancer cell lines. Results showed that certain derivatives inhibited cell proliferation effectively, indicating potential as lead compounds for further development into anticancer agents. The presence of the trifluoromethyl group was found to be crucial for enhancing biological activity .

Mechanism of Action

The mechanism by which 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester exerts its effects primarily involves its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that undergo the cross-coupling reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solubility and Reactivity

The solubility and reactivity of phenylboronic acid pinacol esters are influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Key Analogs and Their Properties

Key Observations :

- Solubility : Pinacol esters generally exhibit higher solubility in polar solvents (e.g., chloroform, acetone) than boronic acids (). Bulky substituents like isopropoxy (2-O-iPr) may slightly reduce solubility compared to smaller groups like fluorine (2-F) ().

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -CN) activate the boronic ester for Suzuki coupling by increasing electrophilicity ().

- Steric Effects : Ortho-substituents (e.g., 2-O-iPr, 2-F) can hinder coupling reactions but improve selectivity in polymer synthesis ().

Drug Delivery Systems

- ROS-Responsive Release: The trifluoromethyl group enhances stability in physiological conditions, while the pinacol ester enables ROS-triggered degradation. For example, PBAP-modified β-cyclodextrin nanoparticles release antibiotics under oxidative stress ().

- Comparison with HPAP : 4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP) lacks the isopropoxy group, making it more hydrophilic and suitable for micelle-based delivery ().

Research Findings and Trends

- Solubility-Application Correlation : Higher solubility in chloroform () makes pinacol esters ideal for organic-phase reactions, while hydrophilic analogs (e.g., HPAP) are preferred in aqueous drug delivery ().

- Emerging Applications : Dual-responsive (pH/ROS) systems using ortho-substituted analogs (e.g., 2-O-iPr, 2-OCH₃) are gaining traction in targeted cancer therapies ().

Biological Activity

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 2121513-99-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, properties, and biological activities, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C16H22BF3O3. It has a molecular weight of approximately 344.17 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H22BF3O3 |

| Molecular Weight | 344.17 g/mol |

| Purity | ≥97% |

| Appearance | Colorless liquid |

| Storage Temperature | 2-8°C |

Synthesis

The synthesis of boronic acid derivatives typically involves the reaction of phenolic compounds with boron reagents. Specific pathways for synthesizing this compound have not been extensively documented in the literature, indicating a potential area for future research.

Antimicrobial Activity

Research indicates that boronic acids exhibit varying degrees of antimicrobial activity. A study on related compounds found that certain phenylboronic acids demonstrated moderate to significant activity against various microorganisms, including Candida albicans and Escherichia coli .

Case Studies

- In Vitro Studies : In vitro assessments using agar diffusion methods revealed that similar phenylboronic acids could inhibit the growth of Bacillus cereus and Escherichia coli at specific concentrations. For instance, the Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for established antifungal agents like Tavaborole .

- Mechanistic Insights : The mechanism of action for boronic acids often involves the formation of spiroboronates with diols, which may enhance their binding affinity to microbial targets. This interaction is crucial in mediating their antimicrobial effects .

- Comparative Analysis : A comparative study highlighted that 2-formylphenylboronic acids exhibited higher antibacterial potency than their non-substituted counterparts, suggesting that the trifluoromethyl substitution enhances biological activity .

Biological Mechanisms

The biological mechanisms underlying the activity of this compound are likely related to its ability to interact with specific enzymes or cellular components in microorganisms. The presence of the trifluoromethyl group may enhance lipophilicity and facilitate membrane penetration, leading to increased efficacy against target organisms.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester?

Methodological Answer:

The synthesis typically involves two stages: (1) preparation of the boronic acid intermediate and (2) esterification with pinacol. For the trifluoromethyl-substituted arylboronic acid, direct electrophilic borylation of the pre-functionalized aromatic ring (e.g., via Miyaura borylation) is often employed. The pinacol ester is then formed under reflux conditions using pinacol and a dehydrating agent (e.g., MgSO₄) in anhydrous tetrahydrofuran (THF) . Key considerations include protecting the isopropoxy group during boronation to prevent side reactions.

Basic: What purification and characterization techniques are optimal for this compound?

Methodological Answer:

- Purification: Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) effectively removes unreacted pinacol and byproducts. For higher purity, recrystallization in cold methanol is recommended .

- Characterization:

- ¹¹B NMR : Confirms boronic ester formation (δ ~30-35 ppm for pinacol esters).

- ¹H/¹³C NMR : Verifies the presence of the trifluoromethyl group (δ ~120-125 ppm in ¹³C for -CF₃) and isopropoxy substituent (δ 1.2–1.4 ppm for -CH(CH₃)₂ in ¹H).

- HPLC-MS : Validates molecular ion peaks (e.g., [M+H⁺] or [M+Na⁺]) .

Basic: What storage conditions ensure the stability of this boronic ester?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at 2–8°C in a desiccator to prevent hydrolysis. The compound is sensitive to moisture and protic solvents; prolonged exposure to air leads to decomposition into boronic acid and pinacol. Use amber vials to avoid photodegradation .

Advanced: How does the electron-withdrawing trifluoromethyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The -CF₃ group enhances electrophilicity of the boron center, accelerating transmetallation with palladium catalysts. However, steric hindrance from the isopropoxy group may reduce coupling yields with bulky substrates. Comparative studies with non-fluorinated analogs show a 15–20% increase in reaction rates but require optimized base selection (e.g., Cs₂CO₃ over K₂CO₃) to mitigate deactivation of the palladium catalyst .

Advanced: How can contradictions in reported reactivity with palladium catalysts be resolved?

Methodological Answer:

Discrepancies often arise from ligand-catalyst interactions. For example:

- Pd(PPh₃)₄ : Effective for electron-deficient aryl partners but may underperform with sterically hindered substrates.

- Pd(dppf)Cl₂ : Improves yields for bulky systems due to enhanced π-accepting ligands.

Systematic screening of catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) and reaction solvents (DME vs. toluene) is critical. Kinetic studies (e.g., monitoring via ¹⁹F NMR) can identify rate-limiting steps .

Advanced: What strategies mitigate hydrolysis of the boronic ester in aqueous reaction conditions?

Methodological Answer:

- Protective Group Chemistry : Temporarily mask the boronic ester with diethanolamine prior to aqueous steps, followed by acidic cleavage.

- Low-Temperature Conditions : Perform reactions at 0–5°C to slow hydrolysis.

- Non-Protic Solvents : Use THF/water mixtures (≤10% H₂O) with phase-transfer catalysts (e.g., TBAB) .

Advanced: How to design experiments analyzing substituent effects on cross-coupling yields?

Methodological Answer:

- Variable Substrate Library : Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂) at the 4-position.

- High-Throughput Screening : Use automated liquid handlers to test reaction conditions (catalyst, solvent, temperature).

- DFT Calculations : Predict electronic effects (e.g., Hammett σ values) to correlate with experimental yields .

Advanced: What analytical methods confirm successful coupling in complex mixtures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.